Cas no 3254-85-1 (2-amino-4,7-dihydroxypteridine-6-carboxylic acid)

2-amino-4,7-dihydroxypteridine-6-carboxylic acid is a biologically relevant compound characterized by its unique structure and functional groups. It exhibits high purity and stability, making it suitable for various biochemical applications. This compound is a valuable tool for researchers studying pteridine metabolism and related pathways, offering insights into cellular processes and potential therapeutic targets.
2-amino-4,7-dihydroxypteridine-6-carboxylic acid structure
3254-85-1 structure
Product name:2-amino-4,7-dihydroxypteridine-6-carboxylic acid
CAS No:3254-85-1
MF:C7H5N5O4
MW:223.1457
CID:917025
PubChem ID:135408140

2-amino-4,7-dihydroxypteridine-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3,4,7,8-tetrahydro-4,7-dioxo-6-Pteridinecarboxylic acid
    • 2-amino-4,7-dioxo-1,8-dihydropteridine-6-carboxylic acid
    • 2-amino-4,7-dioxo-1,4,7,8-tetrahydropteridine-6-carboxylic acid
    • 2-Amino-4,7-dioxo-3,4,7,8-tetrahydro-pteridin-6-carbonsaeure
    • 2-amino-4,7-dioxo-3,4,7,8-tetrahydro-pteridine-6-carboxylic acid
    • 2-Amino-4.7-dioxo-tetrahydropteridin-carbonsaeure-(6)
    • AC1L5GP8
    • AC1Q6CX5
    • AG-K-79197
    • AR-1D8332
    • CHEMBL567987
    • CTK4G8862
    • Cyprino-Pourpre B(1)
    • Isoxanthopterin-6-carbonsaeure
    • NSC22480
    • 2-amino-4,7-dihydroxypteridine-6-carboxylic acid
    • BDBM50378562
    • NSC-22480
    • DTXSID00281675
    • 2-amino-4,7-dioxo-3,8-dihydropteridine-6-carboxylic acid
    • CID 229078
    • 2-amino-4,7-dioxo-4,4a,7,8-tetrahydro-6-pteridinecarboxylic acid
    • NSC 22480
    • AB-323/13887416
    • 3254-85-1
    • 2-amino-4,7-dioxo-3,4,7,8-tetrahydro-6-pteridinecarboxylic acid
    • 2-amino-4,7-dioxo-3,8-dihydro-pteridine-6-carboxylic acid
    • Inchi: InChI=1S/2C7H5N5O4/c2*8-7-11-3-1(4(13)12-7)9-2(6(15)16)5(14)10-3/h2*(H,15,16)(H4,8,10,11,12,13,14)
    • InChI Key: GRPVTHOSOUYBOZ-UHFFFAOYSA-N
    • SMILES: Nc1nc(O)c2nc(C(O)=O)c(O)nc2n1.Nc1nc(=O)c2nc(C(O)=O)c(=O)[nH]c2[nH]1

Computed Properties

  • Exact Mass: 223.03425
  • Monoisotopic Mass: 223.03415366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 146Ų
  • XLogP3: -1.6

Experimental Properties

  • PSA: 146.24

2-amino-4,7-dihydroxypteridine-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-11803208-5000mg
2-amino-4,7-dihydroxypteridine-6-carboxylic acid
3254-85-1
5000mg
$2933.0 2023-10-03
Enamine
EN300-11803208-1000mg
2-amino-4,7-dihydroxypteridine-6-carboxylic acid
3254-85-1
1000mg
$1117.0 2023-10-03
Enamine
EN300-11803208-2.5g
2-amino-4,7-dihydroxypteridine-6-carboxylic acid
3254-85-1
2.5g
$2316.0 2022-12-06
Enamine
EN300-11803208-10.0g
2-amino-4,7-dihydroxypteridine-6-carboxylic acid
3254-85-1
10.0g
$3687.0 2022-12-06
Enamine
EN300-11803208-1.0g
2-amino-4,7-dihydroxypteridine-6-carboxylic acid
3254-85-1
1.0g
$1117.0 2022-12-06
Enamine
EN300-11803208-5.0g
2-amino-4,7-dihydroxypteridine-6-carboxylic acid
3254-85-1
5.0g
$2933.0 2022-12-06
Enamine
EN300-11803208-2500mg
2-amino-4,7-dihydroxypteridine-6-carboxylic acid
3254-85-1
2500mg
$2316.0 2023-10-03
Enamine
EN300-11803208-10000mg
2-amino-4,7-dihydroxypteridine-6-carboxylic acid
3254-85-1
10000mg
$3687.0 2023-10-03

Additional information on 2-amino-4,7-dihydroxypteridine-6-carboxylic acid

Introduction to 2-amino-4,7-dihydroxypteridine-6-carboxylic acid (CAS No. 3254-85-1)

2-amino-4,7-dihydroxypteridine-6-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 3254-85-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the pteridine family, a class of nitrogen-containing heterocycles that are widely distributed in nature and exhibit diverse biological activities. The structural features of 2-amino-4,7-dihydroxypteridine-6-carboxylic acid, including its amino and hydroxyl functional groups, make it a versatile scaffold for the development of novel therapeutic agents.

The pteridine core is a fundamental structural motif found in numerous bioactive molecules, including vitamins (such as folic acid), enzymes, and signaling molecules. Among these, 2-amino-4,7-dihydroxypteridine-6-carboxylic acid has been extensively studied for its potential pharmacological properties. Its ability to interact with various biological targets has positioned it as a key intermediate in the synthesis of drugs targeting metabolic disorders, neurological diseases, and infectious diseases.

In recent years, advancements in chemical synthesis and computational biology have facilitated the exploration of 2-amino-4,7-dihydroxypteridine-6-carboxylic acid derivatives as lead compounds for drug discovery. Researchers have leveraged its structural flexibility to design molecules with enhanced binding affinity and selectivity. For instance, modifications at the 6-carboxylic acid position have been shown to modulate enzyme activity, while alterations at the amino and hydroxyl groups can influence solubility and metabolic stability.

One of the most compelling areas of research involving 2-amino-4,7-dihydroxypteridine-6-carboxylic acid is its role in combating microbial infections. Emerging evidence suggests that pteridine derivatives can disrupt essential bacterial pathways, such as folate metabolism, which is critical for bacterial growth and proliferation. Studies have demonstrated that certain analogs of 2-amino-4,7-dihydroxypteridine-6-carboxylic acid exhibit potent activity against drug-resistant strains of bacteria, offering a promising alternative to conventional antibiotics.

The pharmacokinetic profile of 2-amino-4,7-dihydroxypteridine-6-carboxylic acid has also been a subject of intense investigation. Researchers have explored strategies to optimize its bioavailability by incorporating prodrug formulations or improving solubility through structural modifications. These efforts are crucial for translating laboratory findings into clinical applications, ensuring that the therapeutic potential of this compound can be fully realized.

Moreover, the synthesis of 2-amino-4,7-dihydroxypteridine-6-carboxylic acid has been refined through innovative methodologies that enhance yield and purity. Techniques such as multi-step organic synthesis combined with enzymatic catalysis have enabled the production of high-quality intermediates for further derivatization. These advancements have not only accelerated drug discovery but also reduced costs associated with large-scale production.

The biological activity of 2-amino-4,7-dihydroxypteridine-6-carboxylic acid extends beyond antimicrobial applications. Preclinical studies have highlighted its potential in modulating inflammatory responses and oxidative stress pathways. These effects are particularly relevant in the context of chronic diseases such as diabetes and neurodegenerative disorders. By targeting key molecular mechanisms involved in these pathologies, 2-amino-4,7-dihydroxypteridine-6-carboxylic acid derivatives may offer therapeutic benefits that complement existing treatment modalities.

Recent breakthroughs in structure-based drug design have further illuminated the mechanistic insights into how 2-amino-4,7-dihydroxypteridine-6-carboxylic acid interacts with biological targets. High-resolution crystal structures of enzyme complexes have revealed detailed binding modes that inform rational design strategies for next-generation compounds. These insights are instrumental in developing molecules with improved efficacy and reduced side effects.

The versatility of 2-amino-4,7-dihydroxypteridine-6-carboxylic acid as a scaffold has also spurred interest in its use as a chiral building block for enantioselective synthesis. By controlling stereochemistry during derivatization, researchers can generate enantiomerically pure compounds with tailored biological activities. This approach has opened new avenues for developing drugs with enhanced specificity and minimal off-target effects.

In conclusion,2-amino-4,7-dihydroxypteridine-6-carboxylic acid (CAS No. 3254-85-1) represents a compelling candidate for pharmaceutical development due to its rich structural diversity and broad spectrum of biological activities. Ongoing research continues to uncover novel applications and refine synthetic methodologies for this compound and its derivatives. As our understanding of molecular interactions deepens,2-amino-4,7-dihydroxypteridine-6-carboxylic acid is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.

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